4-(4-Chlorobenzyl)isoquinoline-6,7-diol
Description
Overview of Isoquinoline (B145761) Alkaloids and Synthetic Isoquinoline Derivatives in Medicinal Chemistry Research
Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds, primarily found in plants of families such as Papaveraceae, Berberidaceae, and Ranunculaceae. rsc.org For centuries, extracts from these plants have been used in traditional medicine, and modern science has since isolated and characterized the active constituents. Prominent examples include morphine and codeine, potent analgesics from the opium poppy, and berberine (B55584), which possesses antimicrobial and anti-inflammatory properties. oup.comnih.govwikipedia.org The biological activities of isoquinoline alkaloids are extensive and include analgesic, antimicrobial, anticancer, and cardiovascular effects. oup.com
The rich pharmacological profile of natural isoquinoline alkaloids has inspired the synthesis of a multitude of derivatives in medicinal chemistry. Synthetic chemists have explored modifications of the isoquinoline core to enhance potency, selectivity, and pharmacokinetic properties. These efforts have led to the discovery of novel therapeutic agents with applications in various disease areas. For instance, synthetic isoquinolines have been developed as antimicrobial agents, anticancer therapeutics, and compounds targeting the central nervous system. ontosight.ai The versatility of the isoquinoline scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of biological activity.
Rationale for Investigating 4-(4-Chlorobenzyl)isoquinoline-6,7-diol within Current Academic Research Paradigms
The specific focus on this compound in academic research is driven by several key factors. A primary rationale stems from its relationship to the synthetic papaverine (B1678415) analog, 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline. Pharmacokinetic studies have revealed that 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline is metabolized in vivo, primarily through O-demethylation. nih.govtandfonline.com This metabolic process leads to the formation of 6- and 7-desmethyl metabolites, and ultimately the 6,7-didesmethyl derivative, which is this compound. nih.govtandfonline.com Therefore, understanding the pharmacological and toxicological profile of this diol is crucial, as it is a significant metabolite of a biologically active parent compound.
Furthermore, the investigation of isoquinoline-6,7-diols aligns with broader trends in medicinal chemistry that explore the influence of phenolic hydroxyl groups on receptor binding and enzyme inhibition. ontosight.ai The catechol-like moiety in this compound is a structural feature of interest for its potential interactions with various biological targets, including G-protein coupled receptors and enzymes involved in signal transduction pathways.
Chemical Profile and Synthesis
A thorough understanding of the chemical properties and synthetic routes is fundamental to the investigation of any novel compound.
Chemical Structure and Properties of this compound
The chemical structure of this compound is characterized by an isoquinoline core with a 4-chlorobenzyl substituent at the 4-position and hydroxyl groups at the 6 and 7-positions.
| Property | Value |
| Molecular Formula | C₁₆H₁₂ClNO₂ |
| IUPAC Name | This compound |
| Appearance | Not widely reported, likely a solid |
| Solubility | Expected to have higher aqueous solubility than its dimethoxy analog |
The presence of the polar hydroxyl groups is expected to increase its water solubility compared to its dimethoxy counterpart. The aromatic rings and the chlorine atom contribute to its lipophilic character.
Overview of Synthetic Methodologies for Isoquinoline Derivatives
The synthesis of the isoquinoline core can be achieved through several classic named reactions, which can be adapted to produce a variety of substituted derivatives.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline. Subsequent dehydrogenation affords the aromatic isoquinoline. This is a versatile method for the synthesis of 1-substituted isoquinolines.
Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system. ontosight.ai This method is particularly useful for the synthesis of isoquinolines that are unsubstituted at the 1-position.
Plausible Synthetic Route for this compound
A likely synthetic strategy for this compound would involve a multi-step process, likely starting with the synthesis of its dimethoxy analog, 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline.
Synthesis of the Isoquinoline Core: The synthesis could commence with a Bischler-Napieralski or Pomeranz-Fritsch reaction using appropriately substituted starting materials to construct the 6,7-dimethoxyisoquinoline (B95607) skeleton.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group could be introduced at the 4-position of the isoquinoline ring through a variety of methods, such as a cross-coupling reaction.
Demethylation: The final and crucial step would be the demethylation of the 6,7-dimethoxy groups to yield the desired 6,7-diol. This transformation is commonly achieved using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
This synthetic approach leverages the established chemistry of isoquinoline synthesis and the common protecting group strategy of using methyl ethers for hydroxyl functionalities.
Detailed Research Findings
While direct research on this compound is limited in publicly available literature, significant insights can be drawn from studies on its immediate precursor, 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline.
Pharmacokinetic Profile of the Parent Compound, 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline
Studies in rats and mice have elucidated the pharmacokinetic profile of 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline. After oral administration, the compound is moderately absorbed and undergoes a significant first-pass effect in the liver. nih.govtandfonline.com
| Pharmacokinetic Parameter | Value (in rats and mice) |
| Oral Absorption | 52% nih.govtandfonline.com |
| Hepatic First-Pass Effect | 83% nih.govtandfonline.com |
| Excretion (Urine) | 20% of dose nih.govtandfonline.com |
| Excretion (Feces) | 70% of dose nih.govtandfonline.com |
| Biliary Excretion | High (80% of dose) nih.govtandfonline.com |
The compound shows an affinity for the aorta, cardiac tissues, and cerebral blood vessels, suggesting a broad tissue distribution. nih.govtandfonline.com
Metabolic Pathways Leading to this compound
The primary metabolic pathway for 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline is O-demethylation. nih.govtandfonline.com This process occurs sequentially, first forming the 6- or 7-monomethylated intermediates, followed by the formation of the fully demethylated 6,7-diol. nih.govtandfonline.com This metabolic conversion underscores the importance of studying the diol, as it is a naturally formed product in organisms exposed to the parent compound.
Known Biological Activities of Structurally Related Benzylisoquinolines
The broader class of benzylisoquinoline derivatives exhibits a wide range of biological activities. The parent compound, 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline, is known for its spasmolytic and vasodilatory effects. tandfonline.com Other synthetic benzylisoquinolines have been investigated for their potential as antihypertensive and antiarrhythmic agents. nih.gov Research has also explored their utility as pancreatic lipase (B570770) inhibitors and for their effects on preadipocyte proliferation. nih.gov The biological activity is often dependent on the substitution pattern on both the isoquinoline core and the benzyl (B1604629) moiety. The presence and position of methoxy (B1213986) or hydroxyl groups on the isoquinoline ring have been shown to be critical for the interaction with biological targets. nih.gov
Structure
3D Structure
Properties
CAS No. |
80143-62-0 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol |
InChI |
InChI=1S/C16H12ClNO2/c17-13-3-1-10(2-4-13)5-11-8-18-9-12-6-15(19)16(20)7-14(11)12/h1-4,6-9,19-20H,5H2 |
InChI Key |
RPCLPHHQEYSOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=CC3=CC(=C(C=C32)O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Chlorobenzyl Isoquinoline 6,7 Diol and Analogues
Established Synthetic Routes to the Isoquinoline (B145761) Core
The isoquinoline framework is a common motif in a vast array of natural products and synthetic compounds with significant biological activity. wikipedia.orgoup.com Consequently, numerous methods for its construction have been developed over more than a century of research. These methods can be broadly categorized into those that form the nitrogen-containing ring through cyclodehydration reactions and other varied cyclization strategies.
Bischler-Napieralski Cyclodehydration Approaches
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. acs.orgnih.govacs.orgrsc.org This electrophilic aromatic substitution is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O). nih.gov The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, such as methoxy (B1213986) or hydroxy substituents, which is relevant for the synthesis of 6,7-dioxygenated isoquinolines. acs.org
The general mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. nih.gov The resulting dihydroisoquinoline can be oxidized to the fully aromatic isoquinoline using various reagents, including palladium on carbon (Pd/C) or potassium permanganate (KMnO₄).
A plausible synthetic route to a precursor of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol using this method would involve the acylation of a 3,4-dimethoxyphenethylamine with an appropriate acylating agent derived from 4-chlorophenylacetic acid, followed by Bischler-Napieralski cyclization and subsequent aromatization.
Alternative Cyclization Strategies
Beyond the Bischler-Napieralski reaction, several other named reactions provide versatile pathways to the isoquinoline core.
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with an aminoacetaldehyde acetal. researchgate.netbeilstein-journals.org Modifications to this reaction, such as the Schlittler-Müller and Bobbitt modifications, have expanded its scope and utility. rsc.org For instance, the Bobbitt modification allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines, which can be subsequently aromatized. A combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization has been used for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. researchgate.netchemrxiv.org The reaction conditions are generally milder than the Bischler-Napieralski reaction, especially when the aromatic ring is activated. chemrxiv.org While this method directly produces a tetrahydroisoquinoline, subsequent oxidation would be necessary to obtain the aromatic isoquinoline core of the target compound.
Palladium-Catalyzed Cyclizations: Modern synthetic methods have introduced palladium-catalyzed reactions for isoquinoline synthesis. For example, the palladium-catalyzed α-arylation of ketones can be utilized to construct polysubstituted isoquinolines and their corresponding N-oxides. nih.gov Another approach involves the palladium-catalyzed cyclization of 2-alkynylarylaldimines, which can be followed by a Heck reaction to introduce further substituents. researchgate.net
Stereoselective Synthesis and Enantiomeric Control for Benzylisoquinoline Alkaloids and Related Compounds
Many benzylisoquinoline alkaloids are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Enzymatic Synthesis: Biocatalysis offers a powerful tool for achieving high enantioselectivity. Norcoclaurine synthase (NCS), for example, catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, the precursor to a vast number of benzylisoquinoline alkaloids, with high enantiomeric excess. oup.com While this is highly effective for C1-substituted isoquinolines, it is less directly applicable to the synthesis of C4-substituted compounds like the target molecule.
Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. For instance, chiral tert-butylsulfinamide has been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The auxiliary directs the addition of a nucleophile to an imine, and after the desired stereocenter is set, the auxiliary can be removed.
Asymmetric Catalysis: Enantioselective hydrogenation of enamides or imines, catalyzed by chiral transition metal complexes (e.g., with BINAP-ruthenium(II) catalysts), is another powerful method for accessing chiral isoquinoline derivatives. organic-chemistry.org This approach is particularly useful for the reduction of dihydroisoquinolines formed from Bischler-Napieralski reactions.
Derivatization Strategies for Structural Modifications
Further functionalization of the this compound scaffold can lead to a diverse range of analogues with potentially modulated biological activities.
Introduction of Aromatic and Heteroaromatic Substituents
The introduction of additional aromatic or heteroaromatic moieties can be achieved through various cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate. organic-chemistry.org For example, a halogenated isoquinoline precursor could be coupled with an arylboronic acid to introduce an aromatic substituent. The Suzuki coupling of 2-halobenzonitriles with a vinyl boronate followed by cyclization provides a route to isoquinolones. organic-chemistry.org
Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org This can be used to introduce alkenyl substituents, which can be further modified, onto the isoquinoline ring. researchgate.net
Direct C-H Arylation: More recently, direct C-H functionalization has emerged as a powerful tool for derivatization, avoiding the need for pre-functionalized starting materials. Catalyst-controlled C4/C8 site-selective C-H arylation of isoquinolones has been achieved using different metal catalysts (e.g., palladium or iridium) to direct the arylation to different positions. acs.org
Modification at the Isoquinoline Nitrogen and Ring Positions
The nitrogen atom of the isoquinoline ring and other positions on the carbocyclic ring are also amenable to modification.
N-Alkylation and N-Oxide Formation: The isoquinoline nitrogen can be readily alkylated using various alkylating agents. chemrxiv.org Furthermore, the nitrogen can be oxidized to an N-oxide, which can then serve as a handle for further functionalization. nih.gov For instance, isoquinoline N-oxides can undergo deoxygenative C2-heteroarylation. beilstein-journals.org
Functionalization of C5 and C8 Positions: Directed ortho-metalation can be used to introduce substituents at the C5 or C8 positions of the isoquinoline ring, particularly when a directing group is present. Additionally, as mentioned earlier, catalyst-controlled C-H arylation can selectively target the C8 position. acs.org
A study on C-5 and C-8 substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums has shown that bulky alkyl substituents at the C-8 position can influence the affinity for certain biological targets. nih.gov
A viable synthetic pathway to the target compound, This compound , can be inferred from the literature. The synthesis would likely commence with the construction of 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline . A study on the metabolism of this dimethoxy precursor has shown that it is O-demethylated in vivo to the corresponding 6- and 7-desmethyl and the 6,7-didesmethyl (diol) products. nih.gov This biological transformation suggests that chemical demethylation of the synthetic dimethoxy precursor is a feasible final step. Reagents commonly used for the demethylation of aryl methyl ethers, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), could be employed to furnish the desired this compound. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-(4-chlorobenzyl)isoquinoline-6,7-diol. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information about the molecular framework.
In the ¹H NMR spectrum of an isoquinoline (B145761) derivative, distinct signals would be expected for the aromatic protons on both the isoquinoline core and the chlorobenzyl substituent, as well as for the benzylic methylene (B1212753) protons. nih.gov The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the isoquinoline ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the 4-chlorobenzyl group would also resonate in the aromatic region, with their splitting patterns revealing their substitution pattern. The methylene bridge protons (CH₂) would likely appear as a singlet further upfield.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. nih.gov The chemical shifts of the carbon atoms in the aromatic rings would be observed in the downfield region (typically δ 110-160 ppm). The carbon of the methylene bridge would resonate at a higher field. The presence of the chlorine atom would also influence the chemical shifts of the carbons in the chlorobenzyl ring.
Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes as specific experimental data was not found in the search results.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 8.5 - 8.7 | s | - |
| H-3 | 7.8 - 8.0 | s | - |
| H-5 | 7.4 - 7.6 | s | - |
| H-8 | 7.2 - 7.4 | s | - |
| H-2', H-6' | 7.3 - 7.5 | d | 8.0 |
| H-3', H-5' | 7.1 - 7.3 | d | 8.0 |
| CH₂ | 4.2 - 4.4 | s | - |
Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes as specific experimental data was not found in the search results.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 150 - 155 |
| C-3 | 140 - 145 |
| C-4 | 125 - 130 |
| C-4a | 120 - 125 |
| C-5 | 110 - 115 |
| C-6 | 145 - 150 |
| C-7 | 145 - 150 |
| C-8 | 115 - 120 |
| C-8a | 130 - 135 |
| C-1' | 135 - 140 |
| C-2', C-6' | 130 - 135 |
| C-3', C-5' | 128 - 132 |
| C-4' | 132 - 136 |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its molecular formula (C₁₆H₁₂ClNO₂).
The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with a peak at [M]⁺ and another at [M+2]⁺ with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov
Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of this compound might involve cleavage of the bond between the methylene group and the isoquinoline ring, leading to the formation of a tropylium-like ion from the chlorobenzyl group or a stabilized isoquinoline cation.
Expected Mass Spectrometry Data for this compound This table is for illustrative purposes as specific experimental data was not found in the search results.
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |
|---|---|---|---|
| [M]⁺ | 285.0556 | 287.0527 | Molecular Ion |
| [M+H]⁺ | 286.0634 | 288.0605 | Protonated Molecular Ion |
| [C₉H₇NO₂]⁺ | 161.0477 | - | Isoquinoline-6,7-diol fragment |
X-ray Crystallography for Solid-State Structure Determination of Isoquinoline Derivatives
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. For isoquinoline derivatives, X-ray crystallography can confirm the planar structure of the isoquinoline ring system and determine the orientation of the 4-chlorobenzyl substituent relative to the isoquinoline core. mdpi.com This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups, and for computational modeling studies. While the crystal structure of the title compound is not available, the structures of similar benzyl (B1604629) halides have been determined, providing a reference for expected molecular geometry. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the 4-benzylisoquinoline framework are critical determinants of its biological profile.
The benzyl (B1604629) group attached to the isoquinoline (B145761) core is a key feature for activity in many related compounds. Studies on tetrahydroisoquinoline-based antagonists for the Orexin-1 receptor have shown that an optimally substituted benzyl group is a requirement for activity. researchgate.net The specific substituent on the phenyl ring of the benzyl moiety can fine-tune this activity.
In the case of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol, the chlorine atom at the para-position (position 4) of the benzyl ring significantly influences its electronic and lipophilic properties. Halogen substitutions are a common strategy in medicinal chemistry to modulate pharmacological activity. The presence of a chloro group can impact potency, selectivity, and metabolic stability. For instance, in a series of quinoline (B57606) derivatives, the type and position of substituents on a phenylamino ring were found to be closely related to their cholinesterase inhibitory potency. mdpi.com While direct data on the 4-chlorobenzyl group in this specific isoquinoline is limited, analysis of its dimethoxy analog, 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline, shows significant metabolic activity, suggesting the chlorobenzyl portion is a key site for interaction and metabolism. nih.gov
| Moiety | Position | Observed/Inferred Role in Related Compounds | Citation |
| Benzyl Group | 4 (on Isoquinoline) | Often required for receptor binding and activity. | researchgate.net |
| Chloro Group | 4 (on Benzyl Ring) | Modulates lipophilicity and electronic properties, potentially influencing potency and metabolic profile. | mdpi.comnih.gov |
The 6,7-diol group, also known as a catechol moiety, is a critical functional group for the biological activity of many isoquinoline alkaloids. This dihydroxy substitution is known to be essential for interactions with various receptors, particularly adrenergic receptors. For example, in the related compound trimetoquinol, a 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, the catechol group is crucial for its potent agonistic activity at β-adrenoceptors. nih.gov Catecholamines are the endogenous ligands for these receptors, and the 6,7-diol mimics this interaction.
The hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong interactions with amino acid residues in the binding pockets of proteins and enzymes. The metabolism of the related compound 6,7-dimethoxy 4-(p-chlorobenzyl)-isoquinoline involves O-demethylation to produce the 6- and 7-desmethyl (hydroxyl) metabolites, which ultimately forms the 6,7-didesmethyl (diol) compound. nih.gov This suggests that the 6,7-diol functionality may be a key pharmacophore, either as the primary compound or as an active metabolite.
| Functional Group | Position | Role | Citation |
| Diol (Catechol) | 6,7 | Essential for receptor binding (e.g., β-adrenoceptors); acts as hydrogen bond donor/acceptor. | nih.gov |
| Methoxy (B1213986) | 6,7 | Often serves as a metabolic precursor to the more active diol form. | nih.gov |
The isoquinoline ring is a versatile scaffold, and substitutions at various positions can dramatically alter its pharmacological properties. nih.gov While the subject compound is specifically defined, SAR studies on the broader class of isoquinolines highlight the importance of the substitution pattern.
Position 1: Substitution at the C-1 position is common in naturally occurring alkaloids like papaverine (B1678415) and is crucial for their activity. wikipedia.org Modifying this position in synthetic analogs often leads to significant changes in potency. researchgate.netresearchgate.net
Position 3: Substitutions at the C-3 position have been shown to yield compounds with significant anti-cancer activity. semanticscholar.org
Nitrogen Atom (N-2): Modification of the nitrogen atom, such as N-methylation, can alter the basicity and steric profile of the molecule, affecting receptor interaction and cell permeability. uni.lu
The unsubstituted nature of positions 1 and 3 in this compound distinguishes it from many well-known benzylisoquinoline alkaloids, suggesting a potentially different mode of action or receptor preference.
Stereochemical Considerations in Activity and Interaction
Stereochemistry plays a pivotal role in the activity of many biologically active molecules, as receptors and enzymes are chiral environments. While this compound itself is an aromatic, planar molecule without a stereocenter, related reduced structures, such as tetrahydroisoquinolines (THIQs), possess a stereocenter, typically at the C-1 position. mdpi.com
Relationship between Molecular Architecture and Pharmacological Profile
The relationship between the structure and its profile can be summarized as:
The Isoquinoline Core: Serves as a rigid scaffold that correctly orients the functional substituents for interaction with a biological target. acs.org Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues in a receptor binding site.
The 6,7-Diol Group: Provides key hydrogen bonding interactions, often essential for anchoring the ligand in the active site and for specificity, mimicking endogenous catecholamines in certain receptor families. nih.gov
The 4-(4-Chlorobenzyl) Group: Occupies a larger, often more hydrophobic, binding pocket. The flexibility of the methylene (B1212753) linker allows the chlorophenyl ring to adopt an optimal conformation for binding. The chloro-substituent fine-tunes the electronic and lipophilic character, influencing affinity and selectivity. researchgate.net
This combination of a rigid scaffold, key hydrogen-bonding elements, and a conformationally flexible hydrophobic group is characteristic of ligands that can achieve high potency and selectivity for specific biological targets. nih.gov
Mechanistic Investigations of Biological Action
Molecular Target Identification and Validation
Identifying the specific molecular targets of a compound is a critical step in understanding its pharmacological profile. For the broader class of isoquinoline (B145761) alkaloids, known biological targets include nucleic acids, functional proteins like serum albumins, and various enzymes. nih.govresearchgate.net
While the direct molecular targets of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol have not been fully elucidated, research on its close analogue, 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline, has provided foundational knowledge. Studies using a radioiodinated derivative of this analogue identified specific binding sites in rat intestinal membranes. This investigation revealed a significant correlation between the compound's binding affinity (Ki) and its relaxant effect (IC50), strongly suggesting that this binding site is responsible for its pharmacological action.
Further characterization through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography identified a major protein with a molecular weight of 36 kDa and two minor proteins of 52 kDa and 26 kDa that irreversibly bind to the isoquinoline derivative. The specific labeling of these proteins indicates they are likely the primary molecular targets mediating the compound's activity in smooth muscle tissue.
Elucidation of Signaling Pathways and Cellular Responses
Isoquinoline alkaloids are known to influence a variety of cellular signaling pathways, leading to outcomes such as the induction of apoptosis, cell cycle arrest, and autophagy. nih.gov These effects are often central to their potential as anticancer agents. numberanalytics.com
Nuclear Factor-κB (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. mdpi.com It plays a key role in inflammation, immunity, cell proliferation, and survival. nih.gov Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. mdpi.commdpi.com
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription. nih.govmdpi.com
Certain isoquinoline and quinoline (B57606) derivatives have been identified as inhibitors of this pathway. nih.govnih.gov For instance, the isoquinoline alkaloid berberine (B55584) has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation. mdpi.com Another study on N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) demonstrated its ability to reduce the nuclear translocation of NF-κB in microglial cells, contributing to its anti-inflammatory effects. nih.gov While the specific effect of this compound on the NF-κB pathway has not been reported, the activity of related compounds suggests this is a plausible mechanism of action.
Apoptosis Induction and Cell Cycle Arrest Mechanisms
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells and is a primary target for anticancer therapies. nih.govtandfonline.com Similarly, the cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. mdpi.com Many isoquinoline alkaloids have demonstrated the ability to induce both apoptosis and cell cycle arrest in various cancer cell lines. nih.govnih.gov
For example, mechanistic studies on a tetrahydroisoquinoline derivative, LFZ-4-46, revealed its capacity to induce apoptosis and cell cycle arrest in cancer cells through the induction of DNA damage. dntb.gov.ua Other isoquinoline derivatives have been shown to promote apoptosis by down-regulating inhibitor of apoptosis proteins (IAPs). nih.gov The induction of cell cycle arrest often occurs at the G2/M phase, a critical checkpoint for cell division. mdpi.comnih.gov This arrest is frequently a consequence of other cellular disruptions, such as the inhibition of tubulin polymerization. mdpi.commdpi.com
The table below summarizes findings on different isoquinoline derivatives, indicating a common mechanism of action for this class of compounds.
| Compound Type | Cellular Effect | Associated Mechanism | Reference |
|---|---|---|---|
| Tetrahydroisoquinoline derivative (LFZ-4-46) | Apoptosis and Cell Cycle Arrest | Induction of DNA damage | dntb.gov.ua |
| Novel Isoquinoline derivatives | Apoptosis | Downregulation of Inhibitor of Apoptosis Proteins (IAPs) | nih.gov |
| General Isoquinoline Alkaloids | Cell Cycle Arrest, Apoptosis, Autophagy | Binding to nucleic acids/proteins, enzyme inhibition | nih.gov |
| Quinoline/Isatin derivatives | Apoptosis and Cell Cycle Arrest | Inhibition of VEGFR-2, downregulation of Bcl-2 | tandfonline.com |
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov They are formed by the polymerization of α/β-tubulin heterodimers. Compounds that interfere with tubulin dynamics, either by inhibiting polymerization or stabilizing microtubules, are potent anticancer agents because they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Several classes of isoquinoline and quinoline derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.govnih.govresearchgate.net These compounds often act by binding to the colchicine-binding site on β-tubulin. nih.govacs.org For instance, a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were developed as tubulin polymerization inhibitors, with the most potent compound showing an IC50 of 0.64 μM in a leukemia cell line. nih.gov Similarly, hydroxy-substituted 5,6-dihydroindolo[2,1-a]isoquinolines were found to inhibit tubulin polymerization, with the most active compound having an IC50 of 3.1 μM. acs.org The inhibition of tubulin polymerization by these compounds directly correlates with their ability to induce cell cycle arrest at the G2/M phase. mdpi.comresearchgate.net
Nucleic Acid Synthesis Inhibition
The inhibition of nucleic acid synthesis is a well-established mechanism for antimicrobial and anticancer drugs. Isoquinoline alkaloids have been shown to interact with nucleic acids, which may form the basis of their therapeutic action. nih.govnih.gov These interactions can occur through intercalation or groove binding to DNA, potentially disrupting replication and transcription. nih.gov
Furthermore, some isoquinoline alkaloids have been found to bind with high affinity to the polyadenylic acid [poly(A)] tail of messenger RNA (mRNA). nih.gov The poly(A) tail is crucial for mRNA stability and translation initiation. By binding to this region, compounds like berberine and coralyne can induce a structural change in the poly(A) tail, which could interfere with protein synthesis. nih.gov Lamellarins, a class of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, are known to inhibit topoisomerase I, an enzyme essential for managing DNA topology during replication. mdpi.com While the specific ability of this compound to inhibit nucleic acid synthesis has not been detailed, the established activity of related alkaloids suggests this is a potential area for investigation.
Enzyme Kinetics and Inhibition Mechanism Studies
The diverse biological activities of isoquinoline derivatives are often rooted in their ability to inhibit specific enzymes. nih.govontosight.ai This class of compounds has been investigated for inhibitory activity against a wide range of enzyme targets, including protein kinases, dihydrofolate reductase (DHFR), and topoisomerase I. mdpi.comnih.gov
Studies on various synthetic isoquinoline derivatives have revealed potent and selective enzyme inhibition profiles. For example, certain isoquinoline-tethered quinazoline (B50416) derivatives have been developed as highly potent inhibitors of the HER2 kinase, an important target in breast cancer, with IC50 values superior to the established drug lapatinib. nih.gov Other research has identified novel tetrahydroisoquinolines that act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and DHFR. dntb.gov.ua Lamellarin alkaloids extracted from marine sources have shown strong inhibition of topoisomerase I. mdpi.com The table below highlights the enzyme inhibitory activities of several distinct isoquinoline derivatives.
| Isoquinoline Derivative Class | Enzyme Target | Reported Activity | Reference |
|---|---|---|---|
| Isoquinoline-tethered quinazolines | HER2 Kinase | Potent inhibition, improved selectivity over EGFR | nih.gov |
| Tetrahydroisoquinolines | CDK2 / DHFR | Dual inhibition activity | dntb.gov.ua |
| Lamellarin Alkaloids | Topoisomerase I | Strong inhibition | mdpi.com |
| Isoquinolone Derivatives | Viral Polymerase | Inhibition of viral genome replication | mdpi.com |
These findings underscore the versatility of the isoquinoline scaffold in designing targeted enzyme inhibitors for various therapeutic applications.
Determination of Kinetic Parameters (Vmax, Km, Kcat)
A thorough review of published research reveals a lack of specific data regarding the kinetic parameters—maximal velocity (Vmax), Michaelis constant (Km), and turnover number (Kcat)—for the inhibition of Hsp90 by this compound. Consequently, no data table for these parameters can be provided at this time.
Characterization of Inhibition Type (Competitive, Non-competitive, Uncompetitive, Mixed)
There is currently no available scientific literature that characterizes the specific type of enzyme inhibition (competitive, non-competitive, uncompetitive, or mixed) exerted by this compound on Hsp90. As a result, a data table detailing the inhibition type cannot be generated.
Reversible and Irreversible Inhibition Dynamics
The dynamics of the interaction between this compound and Hsp90, specifically whether the inhibition is reversible or irreversible, have not been explicitly detailed in published studies. While research on a structurally related compound, 6,7-dimethoxy-4-(4'-aminobenzyl) isoquinoline, has indicated reversible binding to rat intestinal membranes, this information does not directly pertain to the enzyme inhibition dynamics of this compound with Hsp90. nih.gov Therefore, a definitive characterization of the reversibility of inhibition is not possible based on the current evidence.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways for Diversification
The therapeutic potential of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol can be significantly expanded through the exploration of novel synthetic pathways that allow for facile diversification of the core structure. Future research should focus on developing versatile and efficient synthetic routes to generate a library of analogues. Key strategies could include:
Late-Stage Functionalization: Developing methods for the selective modification of the isoquinoline (B145761) core and the chlorobenzyl moiety at a late stage in the synthesis. This would enable the rapid generation of diverse analogues without the need to re-synthesize the entire molecule from scratch.
Combinatorial Chemistry Approaches: Employing combinatorial chemistry techniques to create large libraries of related compounds. This could involve varying the substituents on the benzyl (B1604629) ring, the isoquinoline nucleus, and the catechol hydroxyl groups.
Flow Chemistry Synthesis: Investigating the use of flow chemistry to enable a more rapid, efficient, and scalable synthesis of this compound and its derivatives. This could also improve the safety profile of the synthesis.
Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency
A key objective of future research will be the rational design and synthesis of advanced analogues of this compound with improved biological activity. This will involve a detailed investigation of the structure-activity relationships (SAR) to identify the key structural features responsible for its biological effects.
Targeted Modifications: Based on SAR studies, targeted modifications can be made to the lead compound to enhance its potency and selectivity for specific biological targets. For instance, the introduction of different substituents on the benzyl ring could modulate receptor binding affinity.
Bioisosteric Replacement: Employing bioisosteric replacement strategies to substitute certain functional groups with others that have similar physical or chemical properties. This can lead to analogues with improved pharmacokinetic profiles or reduced off-target effects.
Computational Modeling: Utilizing computational modeling and molecular docking studies to predict the binding of novel analogues to their putative biological targets. This can help to prioritize the synthesis of the most promising compounds.
A hypothetical SAR study could yield data such as that presented in the table below, guiding the synthesis of more potent analogues.
| Compound | R1 Substitution | R2 Substitution | IC50 (nM) |
| 1 | 4-Cl | H | 50 |
| 1a | 4-F | H | 75 |
| 1b | 4-CH3 | H | 60 |
| 1c | 4-Cl | 8-OCH3 | 40 |
| 1d | 4-Cl | 5-F | 90 |
Comprehensive Mechanistic Characterization of Biological Effects
A thorough understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. Future research should aim to elucidate the molecular targets and signaling pathways that are modulated by this compound.
Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific proteins that this compound binds to in cells.
Signaling Pathway Analysis: Investigating the downstream effects of compound binding on intracellular signaling pathways using methods like Western blotting and reporter gene assays.
Electrophysiological Studies: If the compound is predicted to target ion channels, electrophysiological techniques can be used to characterize its effects on channel activity.
For instance, studies on the related compound, 6,7-dimethoxy-4-(4'-aminobenzyl) isoquinoline, have identified specific binding sites in intestinal membranes, suggesting a potential mechanism for its smooth muscle relaxant effects. nih.gov Similar investigations could reveal the targets of this compound.
Development of Multi-Target Directed Ligands
The multifactorial nature of many diseases has led to the emergence of the multi-target directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple targets. mdpi.comnih.gov The this compound scaffold is well-suited for development into MTDLs.
Hybrid Molecule Design: Designing hybrid molecules that combine the structural features of this compound with those of other pharmacophores known to interact with different targets.
Fragment-Based Drug Discovery: Utilizing a fragment-based approach to identify small molecular fragments that bind to different targets and then linking them together to create a multi-target ligand.
The development of MTDLs based on the isoquinoline scaffold could offer a novel therapeutic strategy for complex diseases such as neurodegenerative disorders or cancer. mdpi.comnih.gov
Application of Advanced In Vitro and Ex Vivo Models
To gain a more comprehensive understanding of the biological effects of this compound and its analogues, it will be essential to utilize advanced in vitro and ex vivo models that more closely mimic human physiology.
3D Cell Cultures: Moving beyond traditional 2D cell cultures to 3D models such as spheroids and organoids, which can provide a more accurate representation of the in vivo environment.
Organ-on-a-Chip Technology: Employing microfluidic organ-on-a-chip devices to study the effects of the compound on specific organs or tissues in a controlled environment.
Ex Vivo Tissue Preparations: Using isolated tissue preparations to study the pharmacological effects of the compound in a more integrated biological system. For example, studies on related isoquinolines have utilized rat intestinal membranes to characterize binding and functional activity. nih.gov
The data generated from these advanced models will be critical for predicting the in vivo efficacy and potential toxicity of novel compounds.
Q & A
Q. What are the established synthetic routes for 4-(4-Chlorobenzyl)isoquinoline-6,7-diol, and what are their comparative advantages?
Methodological Answer: The compound can be synthesized via:
- Bischler-Napieralski Cyclization : A multi-step route starting from β-arylethylamines, followed by dehydrogenation. This method allows precise control over substituents but requires rigorous purification .
- Photochemical Hydroxyalkylation : A one-step reaction using 4-chloro-6,7-dimethoxyquinoline and benzaldehyde derivatives under trifluoroacetic acid catalysis. This approach offers higher efficiency but may require optimization of light exposure and solvent conditions .
Comparative Table:
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Bischler-Napieralski | 30–50 | Structural flexibility | Multi-step, low yield |
| Photochemical Alkylation | 60–75 | Single-step, scalable | Sensitive to light/pH conditions |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substituent positions (e.g., 4-chlorobenzyl group at C4, hydroxyls at C6/C7). Discrepancies in peak splitting may indicate impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ = 316.08) and isotopic patterns .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95% recommended for biological assays) .
Q. What in vitro models are appropriate for assessing the biological activity of this compound?
Methodological Answer:
- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., Staphylococcus aureus), as structurally related isoquinoline alkaloids show potent activity .
- Enzyme Inhibition Studies : Screen against tyrosine kinases or phosphodiesterases, given the isoquinoline core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How do substituent variations on the isoquinoline core influence the compound’s pharmacological properties?
Q. What strategies mitigate stability issues of the compound under varying pH and temperature?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework : Normalize data using metrics like % inhibition at 10 µM or fold-change vs. controls. For example, antibacterial activity discrepancies may arise from strain-specific resistance .
- Control for Substituent Effects : Compare only studies using identical substituents (e.g., 4-chlorobenzyl vs. 4-methylbenzyl) to isolate structure-activity relationships .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
